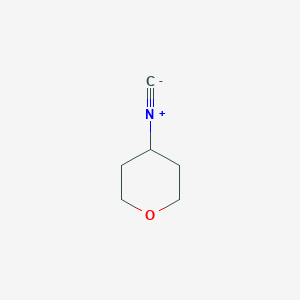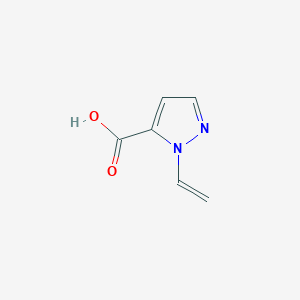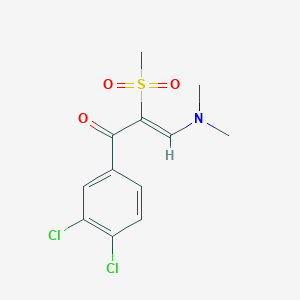![molecular formula C19H12Cl2N4OS B2762543 3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-30-1](/img/structure/B2762543.png)
3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a compound that has been studied in the context of various chemical reactions . It is a ligand targeting the dopamine D2 receptor .
Synthesis Analysis
The synthesis of similar compounds involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
One study presents the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Applications De Recherche Scientifique
Antiproliferative Activity
3-Amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide and its analogues have been investigated for their antiproliferative activity, particularly against cancer cell lines. The structure-activity relationships of these compounds show that certain modifications can enhance their activity, targeting enzymes like phospholipase C. For example, modifications at the C-5 position have led to compounds with greater antiproliferative effects (van Rensburg et al., 2017).
Synthetic Applications
The compound and its derivatives have been utilized in various synthetic applications to create a range of heterocyclic compounds. For instance, it has been used to synthesize novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, indicating its versatility as a synthone for generating diverse polyheterocyclic systems (Bakhite et al., 2005).
Unusual Reactions and Dimerization
The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, showcasing an unusual and stereoselective approach to synthesizing dimeric structures (Stroganova et al., 2019).
Development of Fused Polycyclic Systems
Research has also focused on creating new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments. The reaction of partially saturated derivatives with phthalic anhydride leads to compounds that exhibit pronounced UV fluorescence, indicating potential applications in materials science and fluorescent probes (Dotsenko et al., 2021).
Antimicrobial and Antitumor Activities
Some derivatives have been synthesized with potential antimicrobial and antitumor activities. The investigation into these biological activities suggests that specific modifications can impart significant biological properties, offering a pathway for the development of new therapeutic agents (Abdel-rahman et al., 2002).
Mécanisme D'action
Target of Action
The primary target of the compound is most likely CDK8 (Cyclin-Dependent Kinase 8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer and other diseases.
Mode of Action
The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of the cell cycle . This can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy.
Orientations Futures
Propriétés
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-11-1-3-13(21)15(9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDOMUUPQPTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2762463.png)
![3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2762465.png)








![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)
![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)
